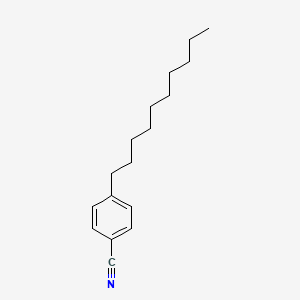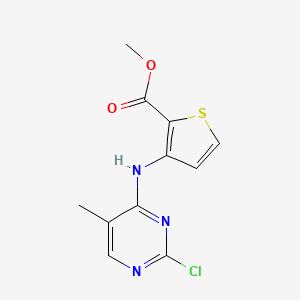
Methyl 3-((2-chloro-5-methylpyrimidin-4-yl)amino)thiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-((2-chloro-5-methylpyrimidin-4-yl)amino)thiophene-2-carboxylate is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
準備方法
The synthesis of thiophene derivatives, including Methyl 3-((2-chloro-5-methylpyrimidin-4-yl)amino)thiophene-2-carboxylate, can be achieved through various methods. Common synthetic routes include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of sulfur with different carbonyl compounds under specific conditions. Industrial production methods often utilize microwave-assisted synthesis to achieve higher yields and faster reaction times .
化学反応の分析
Methyl 3-((2-chloro-5-methylpyrimidin-4-yl)amino)thiophene-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include phosphorus pentasulfide, thioglycolic acid derivatives, and α,β-acetylenic esters . The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
This compound has significant applications in scientific research, particularly in medicinal chemistry and material science. Thiophene derivatives are known for their pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive activities . They are also used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
作用機序
The mechanism of action of Methyl 3-((2-chloro-5-methylpyrimidin-4-yl)amino)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. Thiophene derivatives often act as inhibitors of various enzymes and receptors, leading to their therapeutic effects . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
類似化合物との比較
Methyl 3-((2-chloro-5-methylpyrimidin-4-yl)amino)thiophene-2-carboxylate can be compared with other thiophene derivatives such as suprofen and articaine . These compounds share similar structural features but differ in their specific pharmacological activities and applications. Suprofen is a nonsteroidal anti-inflammatory drug, while articaine is used as a dental anesthetic .
特性
分子式 |
C11H10ClN3O2S |
|---|---|
分子量 |
283.73 g/mol |
IUPAC名 |
methyl 3-[(2-chloro-5-methylpyrimidin-4-yl)amino]thiophene-2-carboxylate |
InChI |
InChI=1S/C11H10ClN3O2S/c1-6-5-13-11(12)15-9(6)14-7-3-4-18-8(7)10(16)17-2/h3-5H,1-2H3,(H,13,14,15) |
InChIキー |
SHKWCWRYEFEBAM-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(N=C1NC2=C(SC=C2)C(=O)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


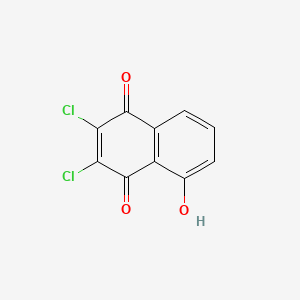
![10,16-dibenzhydryl-N,N-bis[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14896883.png)
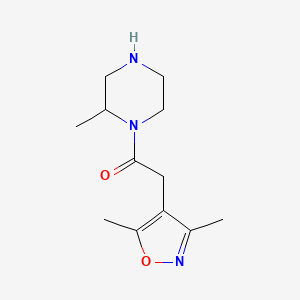


![tert-Butyl 6-methyl-2-(methylthio)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate](/img/structure/B14896925.png)

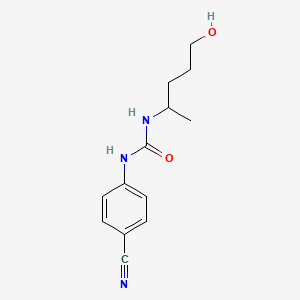
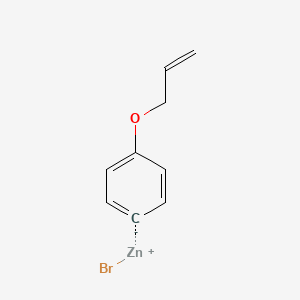

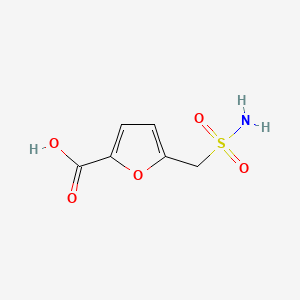
![n-(4-Fluorobenzyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14896945.png)
![Ethyl (1R,5R,6R)-5-(sec-butoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B14896952.png)
